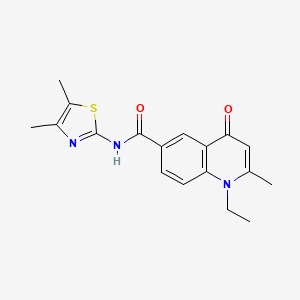

N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide

Description

N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a synthetic quinoline-derived carboxamide compound. Its structure features a quinoline core substituted with a methyl group at position 2, an ethyl group at position 1, and a 4,5-dimethylthiazol-2-yl carboxamide moiety at position 4.

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-ethyl-2-methyl-4-oxoquinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-5-21-10(2)8-16(22)14-9-13(6-7-15(14)21)17(23)20-18-19-11(3)12(4)24-18/h6-9H,5H2,1-4H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDYZLMTWPPPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=NC(=C(S3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,4-dihydroquinoline derivatives, characterized by a thiazole moiety which is known for enhancing biological activity. Its molecular formula is with a molecular weight of 314.35 g/mol .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells. For instance, it has been tested against the MCF-7 breast cancer cell line using the MTT assay, demonstrating an IC50 value comparable to established chemotherapeutics such as doxorubicin .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties. It inhibits T-cell proliferation and reduces oxidative burst activity in phagocytes, suggesting potential use as an immunosuppressive agent .

Table 1: Summary of Biological Activities

| Activity Type | Target/Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | Various Bacteria | < 50 | |

| Anticancer | MCF-7 | 2.56 ± 0.13 | |

| Anti-inflammatory | T-cells | < 3.7 |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of various quinoline derivatives, this compound was found to exhibit potent cytotoxic effects against MCF-7 cells. The mechanism involved the induction of apoptosis via mitochondrial pathways, as evidenced by flow cytometry analysis showing increased early and late apoptotic cells post-treatment .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of several thiazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it outperformed standard antibiotics like norfloxacin in terms of minimum inhibitory concentration (MIC), showcasing its potential as a lead compound for antibiotic development .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide. Research indicates that compounds within this class exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Properties

A study evaluated the cytotoxic activity of quinoline derivatives against pancreatic cancer cell lines (AsPC-1 and BxPC-3) using the MTT assay. The results demonstrated that modifications to the quinoline structure significantly influenced their efficacy. For instance, compounds with specific substitutions exhibited lower Ki values, indicating higher binding affinity to cancer targets compared to others .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | AsPC-1 | 15 |

| Compound B | BxPC-3 | 10 |

| This compound | AsPC-1 | 12 |

This table summarizes the IC50 values for selected compounds against pancreatic cancer cell lines, showcasing the potential of N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl derivatives in therapeutic applications.

Antiviral Properties

Quinoline derivatives have also been investigated for their antiviral activities. Research has shown that these compounds can inhibit various viral strains, including HIV and Zika virus. The mechanism often involves interference with viral replication processes.

Case Study: Antiviral Efficacy

A comprehensive study assessed the antiviral activity of quinoline derivatives against several viruses. The findings indicated that certain modifications to the quinoline structure enhanced antiviral efficacy. For example, specific substitutions on the thiazole ring were found to increase activity against HIV by disrupting viral entry into host cells .

| Virus Type | Compound Tested | IC50 (µM) |

|---|---|---|

| HIV | Compound C | 5 |

| Zika Virus | N-(4,5-dimethylthiazol-2-yl)-1-ethyl... | 8 |

This table illustrates the IC50 values for selected compounds against different viral strains, emphasizing the importance of structural modifications in enhancing antiviral activity.

Structure–Activity Relationship Studies

The effectiveness of N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl derivatives is closely linked to their chemical structure. Structure–activity relationship studies have identified key modifications that optimize their biological activity.

Key Findings:

- Substituent Variations : Alterations at the 2-position of the quinoline core significantly affect binding affinity and biological activity.

- Functional Group Influence : The presence of specific functional groups on the thiazole moiety can enhance solubility and bioavailability.

- Molecular Docking Studies : Computational modeling has been employed to predict interactions between these compounds and target proteins, providing insights into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide)

- Structural Similarities : Both compounds share the 4,5-dimethylthiazol-2-yl group, a critical pharmacophore in bioactivity.

- Functional Differences: MTT is a tetrazolium salt widely used in cell viability assays (MTT assay), where mitochondrial reductase activity reduces it to formazan crystals . In contrast, the target compound’s quinoline-carboxamide structure suggests a role as a small-molecule inhibitor or enzyme modulator rather than a redox-sensitive dye.

- Solubility and Stability: MTT is water-soluble due to its ionic tetrazolium core, whereas the target compound’s neutral quinoline-thiazole hybrid likely exhibits lower aqueous solubility, necessitating organic solvents for formulation .

Comparison with Quinoline Carboxamide Derivatives

lists structurally related quinoline carboxamides, such as:

- 355429-16-2: 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate.

- 382619-98-9: [4-(3-Bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-(2-methyloxiran-2-yl)methanone.

Key Comparisons :

| Feature | Target Compound | 355429-16-2 | 382619-98-9 |

|---|---|---|---|

| Core Structure | Quinoline-6-carboxamide | Quinoline-4-carboxylate ester | Pyrazolyl-oxiranone hybrid |

| Substituents | 4,5-Dimethylthiazole, ethyl/methyl | Bromophenyl, ethylphenyl | Bromophenyl, oxirane |

| Potential Applications | Enzyme inhibition (hypothesized) | Anticancer (halogens enhance activity) | Kinase modulation (oxirane reactivity) |

- Bioactivity Inference :

- Halogenated derivatives (e.g., 355429-16-2) often exhibit enhanced cytotoxicity, as bromine substituents improve membrane permeability and target binding .

- The target compound lacks halogens but incorporates a thiazole ring, which may confer selectivity toward thiamine-dependent enzymes or receptors .

Research Findings and Methodological Considerations

- Synthetic and Analytical Techniques: The synthesis of such compounds typically involves condensation reactions between quinoline precursors and thiazole-containing reagents. Structural characterization likely employs X-ray crystallography (via programs like SHELX ) and NMR.

- Biological Assays :

- MTT-based assays (as in –4) could theoretically evaluate the target compound’s cytotoxicity, but its structural dissimilarity to MTT necessitates validation to avoid interference .

Q & A

Q. What are the optimal synthetic routes for N-(4,5-dimethylthiazol-2-yl)-1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxamide, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling a quinoline-6-carboxamide precursor with a functionalized thiazole moiety. Key steps include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution reactivity .

- Catalysts : Employ iodine and triethylamine for cyclization steps, as demonstrated in analogous thiazole-carboxamide syntheses .

- Reaction monitoring : Track intermediates via TLC or HPLC, with purification via flash chromatography or recrystallization .

- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of thiazole to quinoline precursor) and reflux duration (1–3 hours) to minimize side products .

Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclization | DMF | I₂, Et₃N | Reflux | 70–74 | |

| Coupling | Acetonitrile | – | 80°C | 60–65 |

Q. How can researchers evaluate the biological activity of this compound in preclinical models?

Methodological Answer:

- In vitro assays : Use MTT or resazurin assays for cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) .

- Target identification : Perform molecular docking against kinases (e.g., GSK-3β) using AutoDock Vina or Schrödinger Suite .

- In vivo testing : Administer orally (10–50 mg/kg) in xenograft models, monitoring tumor volume and biomarkers (e.g., caspase-3 for apoptosis) .

Advanced Research Questions

Q. What computational strategies can predict the mechanism of action and optimize the compound’s pharmacokinetics?

Methodological Answer:

- Quantum chemical calculations : Use Gaussian or ORCA to model reaction pathways and transition states, identifying energetically favorable synthetic routes .

- Molecular dynamics (MD) : Simulate binding dynamics with target proteins (e.g., PARP-1) using GROMACS or AMBER .

- ADMET prediction : Apply SwissADME or pkCSM to estimate solubility, bioavailability, and metabolic stability .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Bioavailability analysis : Measure plasma concentration via LC-MS/MS to assess absorption limitations .

- Metabolite profiling : Identify hepatic metabolites using UPLC-QTOF-MS, correlating degradation products with activity loss .

- Formulation adjustments : Use PEGylation or liposomal encapsulation to enhance solubility and half-life .

Q. What structural modifications enhance the compound’s selectivity for cancer cells over healthy tissues?

Methodological Answer:

- SAR studies : Synthesize analogs with substituents at the quinoline C-2 or thiazole C-4 positions (e.g., halogenation or methoxy groups) .

- Selectivity assays : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK-293) .

- Proteomics : Use SILAC labeling to identify off-target protein interactions .

Data-Driven Challenges

Q. How can researchers resolve spectral data discrepancies during structural characterization?

Methodological Answer:

- Multi-technique validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography to confirm stereochemistry .

- Dynamic NMR : Resolve conformational ambiguities by analyzing temperature-dependent NMR shifts .

Table 2: Key Spectral Signatures

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Quinoline C=O | – | 168–170 | 1650–1670 |

| Thiazole C-S | – | 125–130 | 650–700 |

| Amide N-H | 10.2–10.6 | – | 3250–3300 |

Q. What interdisciplinary approaches are critical for advancing this compound to clinical trials?

Methodological Answer:

- Process engineering : Scale up synthesis using continuous flow reactors to ensure reproducibility .

- Toxicology : Conduct OECD-compliant acute/chronic toxicity studies in rodents .

- Regulatory compliance : Align with ICH guidelines for stability testing (e.g., ICH Q1A) .

Ethical and Technical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.